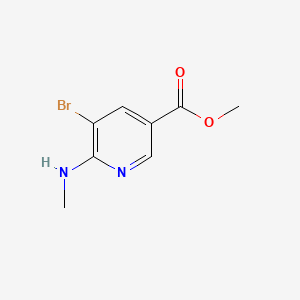
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate” is a chemical compound with the CAS Number: 1244016-90-7. It has a molecular weight of 245.08 and its IUPAC name is methyl 5-bromo-6-(methylamino)nicotinate . It is a solid substance with a melting point between 125 - 127 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11). The InChI key is LWZLFWKXJCZVIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point between 125 - 127 degrees Celsius . It has a molecular weight of 245.08 .Aplicaciones Científicas De Investigación
Application in Neuroprotection and Anti-neuroinflammatory Agents
Specific Scientific Field
This research falls under the field of Pharmaceutical Research , specifically focusing on Neuroprotection and Anti-neuroinflammatory Agents .
Summary of the Application
The compound is used in the synthesis of triazole-pyrimidine hybrids , which have shown promising results as potential neuroprotective and anti-neuroinflammatory agents . These compounds are being studied for their potential use in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Methods of Application or Experimental Procedures
A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
Results or Outcomes
The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, several showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . Six of the compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Application in Microwave-Assisted Palladium-Catalyzed Arylation
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on Microwave-Assisted Palladium-Catalyzed Arylation .
Summary of the Application
The compound is used as a substrate in a microwave-assisted, palladium-catalyzed arylation of acetone as its TMS enol ether .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a microwave to assist in the palladium-catalyzed arylation process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of arylated products .
Application in Synthesis of Bromopyridine Derivatives
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Bromopyridine Derivatives .
Summary of the Application
2-Bromo-6-methylpyridine, a bromopyridine derivative, is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane .
Methods of Application or Experimental Procedures
The specific methods involve heating 2-chloro-6-methylpyridine with bromotrimethylsilane .
Results or Outcomes
The process results in the formation of 2-Bromo-6-methylpyridine, a bromopyridine derivative . This compound may be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine .
Application in Synthesis of Pyridinylboronic Acids and Esters
Specific Scientific Field
This research falls under the field of Organic Chemistry , specifically focusing on the Synthesis of Pyridinylboronic Acids and Esters .
Summary of the Application
The compound is used in the synthesis of pyridinylboronic acids and esters . These compounds are being studied for their potential use in various chemical reactions .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not detailed in the source. However, it typically involves the use of a boron compound to assist in the synthesis process .
Results or Outcomes
The specific results or outcomes are not detailed in the source. However, the process typically results in the formation of pyridinylboronic acids and esters .
Safety And Hazards
The compound has been classified with the signal word “Warning”. It has hazard statements H302, H312, H332 which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-10-7-6(9)3-5(4-11-7)8(12)13-2/h3-4H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZLFWKXJCZVIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-6-(methylamino)pyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

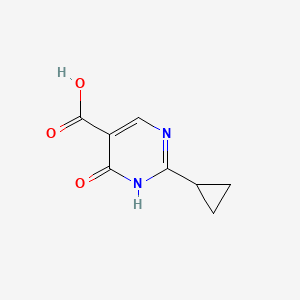
![tert-Butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B567432.png)
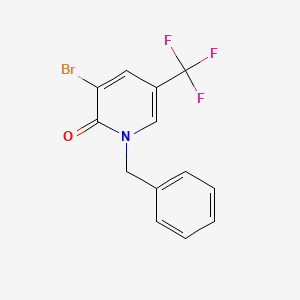
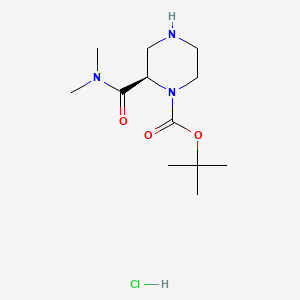
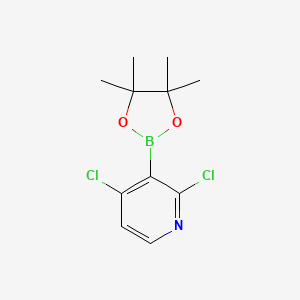
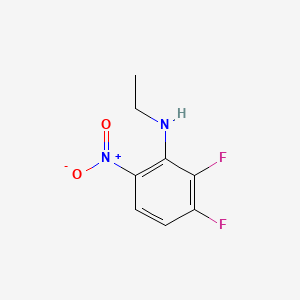
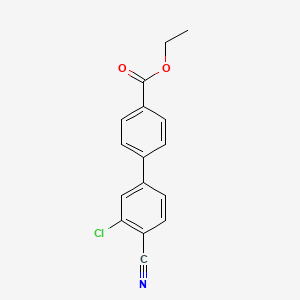
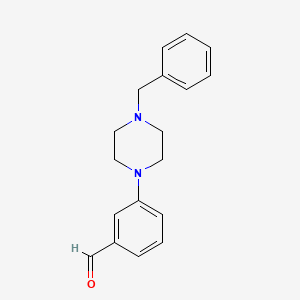
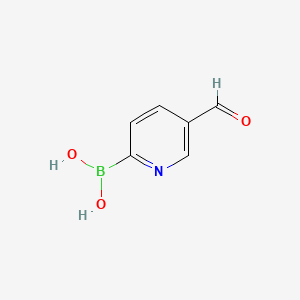
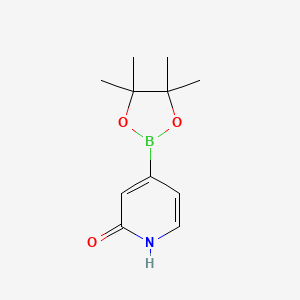
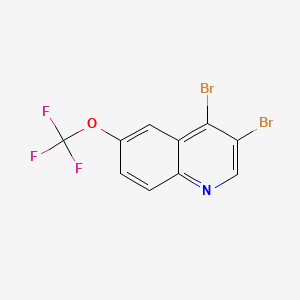
![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)
![6-Amino-2-Boc-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B567449.png)
